molecular formula C14H11N5O B4490340 N-phenyl-2-(1H-tetrazol-1-yl)benzamide

N-phenyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4490340
M. Wt: 265.27 g/mol
InChI Key: XGZMEZRNEIMHFW-UHFFFAOYSA-N
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Description

N-phenyl-2-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Biochemical Analysis

Biochemical Properties

N-phenyl-2-(1H-tetrazol-1-yl)benzamide plays a crucial role in biochemical reactions, particularly as an agonist for G protein-coupled receptor 35 (GPR35). This compound interacts with GPR35, leading to various downstream effects. The interaction between this compound and GPR35 involves binding to the receptor’s active site, which triggers conformational changes and activates intracellular signaling pathways . Additionally, this compound has been shown to interact with other biomolecules, including enzymes and proteins, influencing their activity and function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of GPR35 by this compound can lead to changes in cyclic adenosine monophosphate (cAMP) levels, which in turn affects gene expression and cellular responses . Furthermore, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to GPR35, this compound induces conformational changes in the receptor, leading to the activation of downstream signaling pathways . This activation can result in the inhibition or activation of specific enzymes, thereby modulating various biochemical processes. Additionally, this compound can influence gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolic processes . Threshold effects have been observed, indicating that the dosage of this compound must be carefully controlled to achieve the desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . Additionally, this compound can modulate the levels of specific metabolites, further highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its overall efficacy and impact on cellular function, making it essential to understand the mechanisms underlying its transport and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(1H-tetrazol-1-yl)benzamide typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is known as the [2+3] cycloaddition, which forms the tetrazole ring. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrazole ring. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-phenyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(1H-tetrazol-5-yl)benzamide
  • N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
  • N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide

Uniqueness

N-phenyl-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for developing selective agonists or antagonists for specific receptors .

Properties

IUPAC Name

N-phenyl-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(16-11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-10-15-17-18-19/h1-10H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMEZRNEIMHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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